molecular formula C17H19ClN2O2 B2650796 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone CAS No. 135127-51-4

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone

Cat. No.: B2650796
CAS No.: 135127-51-4
M. Wt: 318.8
InChI Key: AEEMKLGKYAOKOA-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is a synthetic organic compound characterized by its naphthoquinone core structure, which is substituted with a chloro group and a piperidinoethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone typically involves the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with 2-(piperidin-1-yl)ethanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The process involves the following steps:

  • Dissolving 2,3-dichloro-1,4-naphthoquinone in an appropriate solvent such as ethanol.
  • Adding 2-(piperidin-1-yl)ethanamine to the solution.
  • Stirring the reaction mixture at a specific temperature, typically around room temperature, for several hours.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of various oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.

Scientific Research Applications

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it may interact with specific enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,4-naphthoquinone: A simpler analog with similar redox properties.

    3-Amino-2-chloro-1,4-naphthoquinone: Contains an amino group instead of the piperidinoethylamino group.

    2,3-Dichloro-1,4-naphthoquinone: A precursor used in the synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone.

Uniqueness

This compound is unique due to the presence of the piperidinoethylamino group, which imparts specific chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential biological activity compared to simpler naphthoquinone derivatives.

Properties

IUPAC Name

2-chloro-3-(2-piperidin-1-ylethylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-14-15(19-8-11-20-9-4-1-5-10-20)17(22)13-7-3-2-6-12(13)16(14)21/h2-3,6-7,19H,1,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEMKLGKYAOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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